molecular formula C13H16N2O3 B1531072 Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate CAS No. 120436-01-3

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate

Cat. No. B1531072
CAS RN: 120436-01-3
M. Wt: 248.28 g/mol
InChI Key: CCUOEOAKLLAHEX-UHFFFAOYSA-N
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Description

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is a chemical compound with the molecular weight of 319.36 . It has the IUPAC name benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .


Synthesis Analysis

The synthesis of carbamates like Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate can be achieved through carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .


Molecular Structure Analysis

The InChI code for Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is 1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific reactions involving Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate are not available, carbamates in general can undergo various reactions . For instance, they can be formed in situ and subsequently reacted with substituted phenols .

Scientific Research Applications

Antitumor Activities

  • R17934-NSC 238159, a compound related to carbamates, demonstrated activity against various types of leukemia and carcinomas. Its low toxicity and effectiveness in therapeutic doses highlight its potential for clinical applications (Atassi & Tagnon, 1975).

Agricultural Applications

  • Carbendazim and tebuconazole, two carbamate compounds, are used for the prevention and control of fungal diseases in agriculture. Their encapsulation in solid lipid nanoparticles and polymeric nanocapsules offers improved release profiles and reduced environmental toxicity (Campos et al., 2015).

Synthetic Chemistry

  • Mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent for the preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate, demonstrates an eco-friendly and efficient method for carbamate synthesis (Lanzillotto et al., 2015).

Pharmaceutical and Clinical Research

  • Carbendazim's (methyl 2-benzimidazolecarbamate) inhibition of cancer cell proliferation through suppression of microtubule dynamics, inducing G2/M arrest in tumor cells, underlines its potential for clinical development against cancer (Yenjerla et al., 2009).

Environmental and Analytical Chemistry

  • Novel methodologies for the determination of carbamate pesticides in environmental samples using conductive diamond electrodes for electrochemical detection. This approach offers sensitive, stable, and sustainable detection methods for monitoring pesticide levels in water (Rao et al., 2002).

properties

IUPAC Name

benzyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOEOAKLLAHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate

Synthesis routes and methods

Procedure details

23.1 g of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are added while stirring to 24 g of N-benzyloxycarbonyl-glycine and 8 ml of cyclopropylamine in 240 ml of methylene chloride and the mixture stirred at room temperature for 4 hours. The mixture is taken up in ether and washed with 1N hydrochloric acid, with bicarbonate solution and with water. After drying and evaporating the ether phase there are obtained 23 g of benzyloxycarbonylamino-acetic acid cyclopropylamide.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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